molecular formula C11H19N3O2 B1477135 5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097982-23-3

5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1477135
CAS RN: 2097982-23-3
M. Wt: 225.29 g/mol
InChI Key: FXNAXCQIQBKCJT-UHFFFAOYSA-N
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Description

5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as 2-methylhexahydropyrrolo[3,4-c]pyridine-1,3(2H)-dione, is a novel compound with potential applications in the pharmaceutical and medical industries. This compound is an aminopropyl derivative of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione family and has been found to possess a variety of biological activities. In

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are widely utilized in medicinal chemistry due to their versatility in exploring pharmacophore space, contribution to stereochemistry, and three-dimensional coverage. These compounds have shown promise in developing novel biologically active compounds with target selectivity across various therapeutic areas. The review by Li Petri et al. (2021) discusses the importance of pyrrolidine scaffolds in drug discovery, highlighting their structural significance and contributions to biological activity. The diverse synthetic strategies and biological profiles of pyrrolidine compounds are elaborated, emphasizing their potential in designing new drugs with various biological activities (Li Petri et al., 2021).

Diketopyrrolopyrroles: Optical Properties and Applications

Diketopyrrolopyrroles (DPPs), closely related to pyrrolidine derivatives, have found widespread applications as dyes in high-quality pigments, electronics, and fluorescence imaging due to their excellent optical properties. Grzybowski and Gryko (2015) review the synthesis, reactivity, and optical properties of DPPs, noting their significant bathochromic shift in absorption and increase in two-photon absorption cross-section. The review underscores the ongoing interest in DPPs for their stable, high-performance characteristics in various applications, suggesting that compounds like 5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione might also offer valuable optical and electronic properties (Grzybowski & Gryko, 2015).

Hybrid Catalysts in Synthesis of Pyrano[2,3-d]pyrimidines

The synthesis of pyrano[2,3-d]pyrimidines, which shares structural similarities with pyrrolidine derivatives, involves the use of hybrid catalysts. Parmar et al. (2023) review the synthetic pathways and applications of hybrid catalysts in developing pyrano[2,3-d]pyrimidine scaffolds. This review highlights the versatility of hybrid catalysts in synthesizing structurally complex and biologically significant molecules, suggesting potential synthetic applications for compounds like 5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Parmar et al., 2023).

properties

IUPAC Name

5-(3-aminopropyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-13-10(15)8-3-6-14(5-2-4-12)7-9(8)11(13)16/h8-9H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNAXCQIQBKCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CCN(CC2C1=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
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5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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